2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride
CAS No.: 1219956-87-2
Cat. No.: VC2686131
Molecular Formula: C21H36ClNO
Molecular Weight: 354 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219956-87-2 |
|---|---|
| Molecular Formula | C21H36ClNO |
| Molecular Weight | 354 g/mol |
| IUPAC Name | 2-[2-(2,4-ditert-butylphenoxy)ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C21H35NO.ClH/c1-20(2,3)16-10-11-19(18(15-16)21(4,5)6)23-14-12-17-9-7-8-13-22-17;/h10-11,15,17,22H,7-9,12-14H2,1-6H3;1H |
| Standard InChI Key | BZKOZYYKRSKSSA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCCN2)C(C)(C)C.Cl |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCCN2)C(C)(C)C.Cl |
Introduction
Chemical Identity and Structural Properties
2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride is a well-defined chemical entity with established identification parameters that facilitate its recognition and characterization in research settings.
Basic Identification
The compound 2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride is unambiguously identified through several standard chemical identifiers, essential for regulatory compliance and research documentation:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1219956-87-2 |
| IUPAC Name | 2-[2-(2,4-ditert-butylphenoxy)ethyl]piperidine;hydrochloride |
| Molecular Formula | C₂₁H₃₆ClNO |
| Molecular Weight | 354 g/mol |
| Exact Mass | 353.24900 |
The compound is registered with CAS number 1219956-87-2, which serves as its unique identifier in chemical databases and literature .
Structural Classification
This compound belongs to the piperidine class of heterocyclic amines, featuring a six-membered ring with five carbon atoms and one nitrogen atom. The structural arrangement is characterized by:
-
A piperidine ring as the core structure
-
A phenoxy group with two tert-butyl substituents at positions 2 and 4
-
An ethyl linker connecting the piperidine and phenoxy moieties
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Hydrochloride salt formation at the piperidine nitrogen
The presence of the bulky tert-butyl groups on the phenoxy ring likely influences the compound's physical properties and potential biological interactions.
Structural Representation
The compound can be represented through various chemical notation systems that encode its structural arrangement:
| Notation Type | Representation |
|---|---|
| Standard InChI | InChI=1S/C21H35NO.ClH/c1-20(2,3)16-10-11-19(18(15-16)21(4,5)6)23-14-12-17-9-7-8-13-22-17;/h10-11,15,17,22H,7-9,12-14H2,1-6H3;1H |
| Standard InChIKey | BZKOZYYKRSKSSA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCCN2)C(C)(C)C.Cl |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCCN2)C(C)(C)C.Cl |
These representations provide unambiguous definitions of the compound's structure and facilitate computational analysis and database searches.
Physical and Chemical Properties
The physical and chemical properties of 2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride determine its behavior in various environments and its suitability for different applications.
Physicochemical Parameters
The compound exhibits the following physicochemical characteristics:
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 354 g/mol | Moderate molecular weight suitable for many pharmaceutical applications |
| Polar Surface Area (PSA) | 21.26000 | Relatively low value suggesting potential for membrane permeability |
| LogP | 6.32340 | High value indicating significant lipophilicity |
| Physical State | Solid | Expected to be a crystalline solid at standard conditions |
The LogP value of 6.32340 indicates that the compound is highly lipophilic, suggesting strong partitioning into lipid phases rather than aqueous environments. This property has implications for its solubility profile and potential biological distribution .
Regulatory Information
Tariff and Tax Information
The compound falls under the following tariff and tax regulations:
| Parameter | Rate |
|---|---|
| VAT | 17.0% |
| Tax rebate rate | 13.0% |
| MFN tariff | 6.5% |
| General tariff | 20.0% |
These rates may apply to international trade involving this compound, though specific regulations may vary by country and jurisdiction .
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